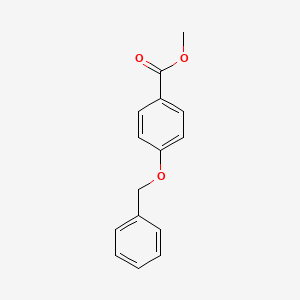

Methyl 4-benzyloxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173137. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLQTDQOTFCCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306003 | |

| Record name | Methyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32122-11-5 | |

| Record name | 32122-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(benzyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-Benzyloxybenzoate

Abstract

This technical guide provides a comprehensive overview of methyl 4-benzyloxybenzoate, a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. The document details its synthesis via two primary methods: the Williamson ether synthesis and Fischer esterification, offering an in-depth analysis of the reaction mechanisms and step-by-step experimental protocols. Furthermore, a thorough characterization of its physicochemical and spectroscopic properties is presented. A notable application of this compound as a crucial building block in the synthesis of the anticancer drug Cediranib is also discussed, highlighting its relevance to drug development professionals. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, providing them with the necessary technical information for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound, with the chemical formula C₁₅H₁₄O₃, is a versatile organic compound that serves as a valuable building block in a multitude of synthetic endeavors.[1] Its structure, featuring a benzoate core substituted with a benzyloxy group, provides a unique combination of functionalities that are highly sought after in the design and synthesis of complex molecules. The benzyl ether group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the methyl ester moiety allows for further transformations such as hydrolysis or amidation.[1]

This combination of features makes this compound a particularly attractive intermediate in the pharmaceutical industry. It is frequently employed in the synthesis of biologically active molecules that form the cornerstone of novel therapeutic agents.[2] A prime example of its significance is its role as a precursor in the synthesis of targeted anticancer therapies.[3] This guide will delve into the practical aspects of its synthesis, characterization, and application, providing researchers and drug development professionals with a robust understanding of this important chemical entity.

Synthesis of this compound: A Tale of Two Classic Reactions

The synthesis of this compound is most commonly achieved through a two-step sequence starting from the readily available methyl 4-hydroxybenzoate. This involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by esterification if starting from 4-hydroxybenzoic acid. The two key reactions underpinning these transformations are the Williamson ether synthesis and the Fischer esterification.

Method A: Williamson Ether Synthesis from Methyl 4-Hydroxybenzoate

The Williamson ether synthesis is a robust and widely used method for forming ethers.[4][5] In the context of this compound synthesis, it involves the reaction of the phenoxide ion of methyl 4-hydroxybenzoate with an alkyl halide, typically benzyl bromide.[6]

2.1.1. Mechanistic Rationale: An SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The first step involves the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion.[7] This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in a concerted step, leading to the displacement of the bromide leaving group and the formation of the ether linkage.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates this reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[8]

Diagram 1: Williamson Ether Synthesis Mechanism

A simplified workflow of the Williamson ether synthesis for this compound.

2.1.2. Detailed Experimental Protocol

-

Materials:

-

Methyl 4-hydroxybenzoate

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable volume of acetone or DMF to ensure adequate stirring.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of around 80-100°C can be used) and maintain for 4-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a white crystalline solid.[9][10]

-

Method B: Fischer Esterification of 4-Benzyloxybenzoic Acid

An alternative route to this compound is through the Fischer esterification of 4-benzyloxybenzoic acid. This method is particularly useful if 4-benzyloxybenzoic acid is the available starting material.

2.2.1. Mechanistic Rationale: Acid-Catalyzed Nucleophilic Acyl Substitution

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1]

-

Nucleophilic Attack by the Alcohol: The alcohol (methanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3]

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, or water is removed from the reaction mixture as it is formed.[11]

Diagram 2: Fischer Esterification Mechanism

A step-by-step representation of the Fischer esterification mechanism.

2.2.2. Detailed Experimental Protocol

-

Materials:

-

4-Benzyloxybenzoic acid

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-benzyloxybenzoic acid (1.0 eq) in an excess of methanol (5-10 volumes) in a round-bottom flask.[8]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.[7]

-

Attach a reflux condenser and heat the mixture to reflux for 4-12 hours.[3] The reaction progress can be monitored by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.[12]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization, for example from ethanol, to afford pure this compound.[3]

-

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control purposes.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [13] |

| Molecular Weight | 242.27 g/mol | [13] |

| Appearance | White crystalline solid | [11] |

| Melting Point | 99-101 °C | [1] |

| Boiling Point | 372.5 °C (predicted) | [1] |

| Solubility | Soluble in acetone, chloroform, and dichloromethane. Sparingly soluble in water. | [1] |

| CAS Number | 32122-11-5 | [13] |

Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ, ppm):

-

~3.8-3.9 (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃).[14]

-

~5.1 (s, 2H): Singlet for the benzylic protons (-OCH₂-Ph).[14]

-

~6.9-7.0 (d, 2H): Doublet for the two aromatic protons on the benzoate ring that are ortho to the benzyloxy group.

-

~7.3-7.5 (m, 5H): Multiplet for the five protons of the benzyl group's aromatic ring.

-

~7.9-8.0 (d, 2H): Doublet for the two aromatic protons on the benzoate ring that are ortho to the ester group.[14]

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~52: Methyl ester carbon (-OC H₃).[15]

-

~70: Benzylic carbon (-OC H₂-Ph).

-

~114-115: Aromatic carbons on the benzoate ring ortho to the benzyloxy group.

-

~127-129: Aromatic carbons of the benzyl group.

-

~131-132: Aromatic carbons on the benzoate ring ortho to the ester group.

-

~136-137: Ipso-carbon of the benzyl group.

-

~162-163: Aromatic carbon of the benzoate ring attached to the benzyloxy group.

-

~166-167: Carbonyl carbon of the ester group (-C =O).[15]

-

-

-

IR (Infrared) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~3030-3100: C-H stretching of the aromatic rings.

-

~2850-3000: C-H stretching of the methyl and methylene groups.

-

~1710-1730: Strong C=O stretching of the ester carbonyl group.[16]

-

~1600, ~1500, ~1450: C=C stretching vibrations of the aromatic rings.

-

~1250-1300: C-O stretching of the ester.

-

~1100-1200: C-O-C stretching of the ether linkage.

-

-

-

MS (Mass Spectrometry):

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (m/z): 242 [M]⁺.

-

Key Fragmentation Peaks (m/z):

-

91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment for benzyl groups.[17]

-

151: [M - C₇H₇]⁺, loss of the benzyl group.

-

211: [M - OCH₃]⁺, loss of the methoxy group.

-

-

Application in Drug Development: The Synthesis of Cediranib

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A prominent example is its role in the synthesis of Cediranib (AZD2171) , a potent oral vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor used in the treatment of various cancers.[3][18] While the exact proprietary synthetic routes may vary, published literature and patents indicate that a key step in the synthesis of the quinazoline core of Cediranib involves intermediates derived from vanillic acid, which is structurally very similar to 4-hydroxybenzoic acid.

A plausible synthetic strategy involves the benzylation of a vanillic acid derivative, followed by a series of transformations to construct the quinazoline ring system. For instance, a patent describes the synthesis of 4-benzyloxy-3-methoxy methyl benzoate as a key intermediate for Cediranib.[11] This underscores the importance of the benzylation of hydroxybenzoate esters in the development of such targeted therapies.

Diagram 3: Role of Benzyloxybenzoate Intermediate in a Plausible Cediranib Synthesis Pathway

A conceptual workflow illustrating the role of a benzyloxybenzoate intermediate in a synthetic route towards Cediranib.

Safety and Handling

As with any chemical synthesis, proper safety precautions are paramount.

-

Methyl 4-hydroxybenzoate: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]

-

Benzyl bromide: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. It is also toxic if inhaled. All manipulations should be performed in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]

-

Potassium carbonate: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Concentrated sulfuric acid: Is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

-

Organic solvents (acetone, DMF, methanol, dichloromethane, diethyl ether): Are flammable and/or toxic. Use in a well-ventilated area or fume hood, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This compound is a strategically important and versatile intermediate in organic synthesis. Its preparation via well-established and reliable methods like the Williamson ether synthesis and Fischer esterification makes it readily accessible. The detailed understanding of its physicochemical and spectroscopic properties is crucial for its application in the synthesis of complex target molecules. Its demonstrated utility in the synthesis of the anticancer drug Cediranib highlights its significance in the field of drug discovery and development. This technical guide provides a solid foundation for researchers and scientists to confidently synthesize, characterize, and utilize this compound in their synthetic endeavors.

References

-

ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]

-

Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN102603718B - Synthesis method of cediranib.

-

Wang, Y., et al. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2897. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

NWABR.ORG. (2011, April 7). Material Safety Data Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet Benzyl bromide MSDS. Retrieved from [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of methyl 4-(tosyloxy)benzoate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.

-

Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved from [Link]

- Google Patents. (n.d.). WO2019240671A1 - Manufacturing method for benznidazole production and the industrial scaling thereof.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubChem. (n.d.). Cediranib. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. rsc.org [rsc.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. CN102603718B - Synthesis method of cediranib - Google Patents [patents.google.com]

- 12. studylib.net [studylib.net]

- 13. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. che.hw.ac.uk [che.hw.ac.uk]

- 21. ucl.ac.uk [ucl.ac.uk]

Methyl 4-benzyloxybenzoate CAS number and structure

An In-Depth Technical Guide to Methyl 4-benzyloxybenzoate

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications, grounded in established scientific principles.

This compound, also known as Methyl p-benzyloxybenzoate, is an aromatic ester that serves as a versatile building block in synthetic chemistry.[1] Its structure features a methyl ester group and a benzyloxy ether moiety attached to a central benzene ring.

Chemical Structure:

The molecule consists of a benzoate core substituted with a benzyloxy group (–OCH₂C₆H₅) at the 4-position and a methyl ester (–COOCH₃) at the 1-position.[2]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder or solid.[1] | Guidechem[1] |

| Melting Point | 99°C[2][5][7] | Vulcanchem, Chemsrc, ChemicalBook[2][5][7] |

| Boiling Point | 372.5°C (Predicted)[2][5][7] | Vulcanchem, Chemsrc, ChemicalBook[2][5][7] |

| Density | 1.142 g/cm³ (Predicted)[2][5][7] | Vulcanchem, Chemsrc, ChemicalBook[2][5][7] |

| Solubility | Soluble in acetone; sparingly soluble in water.[1][2][7] | Vulcanchem, Guidechem, ChemicalBook[1][2][7] |

| UV max (λmax) | 257 nm (in Methanol)[1][4][7] | Guidechem, ChemicalBook[1][4][7] |

Synthesis Pathway and Mechanistic Rationale

The most common and efficient synthesis of this compound is a two-stage process starting from 4-hydroxybenzoic acid. This pathway is favored for its high yields and reliance on readily available starting materials.

Synthesis Workflow Diagram

Caption: A two-stage synthetic route to this compound.

Stage 1: Benzyl Protection of Phenolic Hydroxyl Group

The initial step involves the protection of the hydroxyl group of 4-hydroxybenzoic acid as a benzyl ether. This is a classic Williamson ether synthesis.

-

Causality: The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the ether linkage. Acetone is a common solvent as it is polar aprotic, effectively dissolving the reactants without interfering with the reaction.

Stage 2: Fischer Esterification

The resulting 4-benzyloxybenzoic acid is then converted to its methyl ester.

-

Causality: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks this carbon.[8] Subsequent proton transfer and elimination of a water molecule yield the final ester product. The reaction is typically heated to reflux to increase the reaction rate.

Detailed Laboratory Protocol

This protocol describes a self-validating system, incorporating reaction monitoring and purification to ensure product integrity.

-

Step 1: Synthesis of 4-Benzyloxybenzoic Acid

-

To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone (10 volumes), add potassium carbonate (2.5 eq).

-

Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure. Acidify the residue with dilute HCl to a pH of 2-3, causing the product to precipitate.

-

Collect the solid by filtration, wash with water, and dry to yield 4-benzyloxybenzoic acid.

-

-

Step 2: Synthesis of this compound

-

Suspend the 4-benzyloxybenzoic acid (1.0 eq) from the previous step in methanol (10-15 volumes).[9]

-

Cool the mixture in an ice bath and add concentrated sulfuric acid (0.2 eq) slowly with stirring.[9]

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, again monitoring by TLC.[9]

-

After cooling, reduce the volume of methanol using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated sodium bicarbonate solution.[9]

-

Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound as white crystals.

-

Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm, a singlet for the benzylic protons (-OCH₂-) around 5.1 ppm, and a series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the two benzene rings.[10] The absence of a broad singlet for the carboxylic acid proton confirms successful esterification.[10]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 166 ppm, the methyl carbon around 52 ppm, and the benzylic carbon around 70 ppm.[11]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong C=O stretching band for the ester at approximately 1720 cm⁻¹ and C-O stretching bands for the ether and ester groups around 1250-1100 cm⁻¹. The absence of the broad O-H stretch from the carboxylic acid starting material (typically 2500-3300 cm⁻¹) is a key indicator of a successful reaction.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.27 g/mol ).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its functional groups—the ester and the benzyl ether—allow for selective chemical transformations.

Role as a Synthetic Building Block

The ester group can be hydrolyzed back to a carboxylic acid or converted to other functional groups, while the benzyl ether serves as a robust protecting group for the phenol, which can be removed later via hydrogenolysis. This utility makes it a key component in the synthesis of more complex molecules.[1][12]

Caption: Role as an intermediate for further functionalization.

Pharmaceutical Development

This compound is an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor in the synthesis of Cediranib, an antineoplastic drug that has shown activity against certain types of cancer.[9] Its structural motifs are found in molecules designed as kinase inhibitors and other targeted therapies.[13] The benzyloxy group can enhance lipophilicity, a key parameter in drug design that influences a molecule's absorption and distribution.[2]

Other Applications

This compound is also used as a fragrance ingredient in cosmetics, valued for its faint, pleasant odor.[1]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Pictogram | Signal Word | Hazard Statement |

| Warning | H302: Harmful if swallowed.[14] | |

| Warning | H400: Very toxic to aquatic life.[6][14] | |

| H411: Toxic to aquatic life with long lasting effects.[14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Not typically required under normal use with adequate ventilation.

-

-

Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[14]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Avoid release into the environment.[14]

References

-

PubChem. (n.d.). Methyl 4-(benzyloxy)benzoate. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. PubMed Central. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:32122-11-5. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Brainly. (2023). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?. Retrieved from [Link]

-

YouTube. (2017). How to make methyl benzoate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Methyl 4-benzylbenzoate (23450-30-8) for sale [vulcanchem.com]

- 3. 32122-11-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 32122-11-5 [chemicalbook.com]

- 5. This compound | CAS#:32122-11-5 | Chemsrc [chemsrc.com]

- 6. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 32122-11-5 [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brainly.com [brainly.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 4-benzyloxybenzoate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Methyl 4-benzyloxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights and detailed experimental protocols to support your research and development endeavors.

Introduction: A Versatile Building Block

This compound, with the CAS number 32122-11-5, is a white crystalline powder that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring a benzoate core with a protective benzyloxy group, makes it a versatile building block for the synthesis of more complex molecules. This guide will delve into the core characteristics of this compound, providing a foundation for its effective use in both academic and industrial research settings.

Physicochemical and Molecular Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| CAS Number | 32122-11-5 | [1][2][3][4] |

| Appearance | White to almost white powder/crystal | [1][4] |

| Melting Point | 99°C | [2][4] |

| Boiling Point | 372.5°C at 760 mmHg | [2] |

| Density | 1.142 g/cm³ | [2] |

| Solubility | Sparingly soluble in water, soluble in acetone.[1][4] | |

| LogP | 3.05220 | [2] |

| λmax | 257 nm (in Methanol) | [1][4][5] |

| Refractive Index | 1.566 | [2] |

Expert Insight: The melting point of 99°C indicates that this compound is a solid at room temperature, simplifying its handling and storage.[2][4] Its low water solubility and moderate LogP value are important considerations for reaction solvent selection and purification processes, often favoring organic solvents.[1][2] The UV absorbance maximum at 257 nm is characteristic of the benzoyl chromophore and can be utilized for quantitative analysis using UV-Vis spectroscopy.[1][4][5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method. The following protocol details the reaction between methyl 4-hydroxybenzoate and benzyl bromide.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below. This process involves the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

Sources

Methyl 4-benzyloxybenzoate: A Strategic Building Block for Advanced Organic Synthesis

Abstract

Methyl 4-benzyloxybenzoate (CAS No. 32122-11-5) is a versatile bifunctional molecule that has emerged as a cornerstone in modern organic synthesis.[1][2] Its structure, which combines a methyl ester with a benzyl-protected phenol, offers a robust platform for the strategic construction of complex molecular architectures. The benzyl ether provides durable protection for the phenolic hydroxyl group under a wide range of reaction conditions, while the methyl ester serves as a readily modifiable handle for chain extension or functional group interconversion. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this compound, with a focus on its role in pharmaceutical and materials science research. Detailed, field-proven protocols and mechanistic insights are presented to equip researchers and drug development professionals with the knowledge to effectively leverage this key synthetic intermediate.

Physicochemical and Spectroscopic Profile

This compound is a white to off-white crystalline solid at room temperature.[2] Its stability and solubility in common organic solvents make it a convenient reagent for a variety of synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32122-11-5 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][4] |

| Molecular Weight | 242.27 g/mol | [1][4] |

| Melting Point | 99 °C | [1][3] |

| Boiling Point | 372.5 °C at 760 mmHg | [1][3] |

| Density | 1.142 g/cm³ (Predicted) | [1][3] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Solubility | Soluble in acetone, chloroform, ethyl acetate | [3] |

| λmax | 257 nm (in Methanol) | [2][3] |

Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. The following are the expected spectroscopic signatures:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is highly characteristic. It will feature a singlet for the methyl ester protons (-OCH₃) typically around δ 3.8-3.9 ppm. The benzylic methylene protons (-OCH₂Ph) will appear as a sharp singlet around δ 5.1 ppm. The aromatic region will show a multiplet for the five protons of the benzyl group's phenyl ring (approx. δ 7.3-7.5 ppm) and two distinct doublets for the 1,4-disubstituted benzoate ring (approx. δ 7.0 ppm and δ 8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the methyl ester carbon (~52 ppm), the benzylic methylene carbon (~70 ppm), the ester carbonyl carbon (~166 ppm), and a series of signals in the aromatic region (115-163 ppm).

-

IR (Infrared) Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group at approximately 1720 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ether and ester linkages (1250-1300 cm⁻¹) and C-H stretching from the aromatic rings (~3030 cm⁻¹).

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available methyl 4-hydroxybenzoate. The reaction is a classic Williamson ether synthesis, where the phenolic proton is removed by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide.

Synthetic Workflow Diagram

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Williamson ether synthesis on phenolic substrates.

Materials:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (or DMF), reagent grade

-

Ethyl acetate

-

Hexane

-

Brine

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a sufficient volume of acetone to fully suspend the solids (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not the more acidic α-protons of the ester, preventing side reactions. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction. Refluxing provides the necessary activation energy.

-

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude white solid is then purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.

Strategic Role and Key Transformations

The utility of this compound stems from the orthogonal reactivity of its two key functional groups: the benzyl ether and the methyl ester.

The Benzyl Protecting Group

The benzyl ether is a workhorse protecting group for hydroxyl functionalities.[5]

-

Stability: It is robust and stable under a wide range of conditions, including strongly basic, nucleophilic, and mildly acidic conditions, as well as many oxidative and reductive environments that do not involve catalytic hydrogenation.

-

Deprotection: Its primary advantage is the ease of cleavage under mild, neutral conditions via catalytic hydrogenolysis.[5][6] This process uses hydrogen gas and a palladium catalyst (typically on carbon, Pd/C) to cleanly break the C-O benzylic bond, liberating the free phenol and generating toluene as a benign byproduct.[6] This high chemoselectivity allows for deprotection in the presence of sensitive functional groups like alkenes, alkynes, and carbonyls, which might be affected by more aggressive deprotection methods.

Key Synthetic Transformations

Caption: Primary synthetic routes from this compound.

Protocol: Deprotection via Catalytic Hydrogenolysis

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (10% Pd, 5-10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Setup: Dissolve this compound in methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.

-

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of solvents. It should be handled in a well-ventilated area, away from ignition sources.

-

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. For larger scales, a Parr apparatus is recommended.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield methyl 4-hydroxybenzoate as a solid.

Applications in Drug Discovery and Materials Science

The strategic utility of this compound and its derivatives is evident in their application as key intermediates in synthesizing high-value molecules.

Pharmaceutical Synthesis: Intermediate for Cediranib

A structurally related analog, methyl 4-(benzyloxy)-3-methoxybenzoate, serves as a crucial intermediate in the synthesis of Cediranib .[7] Cediranib is a potent anti-neoplastic agent that functions as a tyrosine kinase inhibitor, targeting vascular endothelial growth factor (VEGF) receptors, which are critical in tumor angiogenesis.[7] In this synthesis, the benzyloxybenzoate moiety provides the core structure onto which the rest of the complex quinazoline pharmacophore is constructed. The benzyl group protects the phenolic oxygen during the initial synthetic steps, and it is later removed or transformed as needed.

Materials Science: Liquid Crystal Synthesis

Protected benzyloxybenzoates are fundamental components in the synthesis of liquid crystals and advanced polymers.[8][9] The rigid, rod-like structure of the benzoate core is a common motif in molecules that exhibit liquid crystalline phases (mesophases).[8] The benzyloxy group can be strategically incorporated to influence the molecule's aspect ratio, polarity, and intermolecular interactions, thereby tuning the thermal and optical properties of the final material.

Conclusion

This compound is more than just a simple aromatic ester; it is a strategically designed building block that embodies the principles of protecting group chemistry. Its robust benzyl ether allows for selective manipulation of the ester functionality, while the mild conditions required for its deprotection provide a clean and efficient route to valuable phenolic compounds. Its demonstrated use in the synthesis of complex pharmaceuticals like Cediranib and in the development of advanced materials highlights its significant value to the scientific community. The reliable synthetic protocols and predictable reactivity of this compound ensure it will remain an indispensable tool for researchers and professionals in organic synthesis, drug development, and materials science.

References

-

Chemsrc. (2025). This compound | CAS#:32122-11-5. Retrieved from [Link]

-

Li, Y. & Zhang, H. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1562. Published by the National Center for Biotechnology Information (PMC - NIH). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)benzoate. PubChem Compound Database. Retrieved from [Link]

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. Published by the National Center for Biotechnology Information (PMC - NIH). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

- 1. This compound | CAS#:32122-11-5 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 32122-11-5 [m.chemicalbook.com]

- 4. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-benzyloxybenzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 4-benzyloxybenzoate, a versatile organic compound with significant applications in synthetic chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, in-depth characterization, and notable applications.

Foreword: A Molecule Built on Classic Reactions

The story of this compound is not one of a singular, dramatic discovery but rather a logical culmination of foundational 19th-century organic chemistry. Its synthesis relies on two cornerstone reactions: Fischer esterification and Williamson ether synthesis. Understanding the historical development of these reactions provides a crucial context for the preparation of this and many other related molecules.

In 1895, Emil Fischer and Arthur Speier first described the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester, a process now universally known as Fischer-Speier esterification.[1] This reaction is a fundamental method for the formation of esters, prized for its simplicity and the use of straightforward acidic catalysts.[2][3]

Decades earlier, in 1850, Alexander Williamson developed a method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide).[4] This reaction, the Williamson ether synthesis, was pivotal in proving the structure of ethers and remains a widely used and versatile method for their preparation, typically proceeding via an SN2 mechanism.[4]

The logical and most common synthetic route to this compound leverages both of these classic transformations, first employing Fischer esterification to create the methyl ester of p-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the benzyl group.

Section 1: Synthesis of this compound

The synthesis of this compound is a well-established, two-step process commencing from the readily available starting material, 4-hydroxybenzoic acid. The overall synthetic workflow is designed to first protect the carboxylic acid as a methyl ester, which then allows for the selective alkylation of the phenolic hydroxyl group.

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of Methyl 4-hydroxybenzoate via Fischer Esterification

The initial step involves the esterification of 4-hydroxybenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. The use of excess methanol serves as both a reagent and a solvent, driving the equilibrium towards the formation of the ester product.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid and an excess of methanol (approximately 10-20 molar equivalents).

-

Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (4-18 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Pour the residue into cold water, which will cause the product to precipitate.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate to remove any unreacted acid.

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. The resulting Methyl 4-hydroxybenzoate is often of sufficient purity for the subsequent step.

Stage 2: Synthesis of this compound via Williamson Ether Synthesis

The second stage involves the O-alkylation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate with benzyl chloride. A weak base, such as potassium carbonate, is used to deprotonate the phenol, forming the phenoxide nucleophile required for the SN2 reaction.

Protocol:

-

In a round-bottom flask, dissolve Methyl 4-hydroxybenzoate in a suitable polar aprotic solvent, such as acetone or methyl ethyl ketone.

-

Add an excess of anhydrous potassium carbonate (typically 1.5-3 equivalents) to the solution.

-

Add benzyl chloride (1.1-1.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (7-12 hours), monitoring the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a white crystalline solid.

Section 2: Characterization and Physicochemical Properties

A thorough characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [5] |

| Molecular Weight | 242.27 g/mol | [5] |

| CAS Number | 32122-11-5 | [5] |

| Appearance | White crystalline solid | |

| Melting Point | 99°C | [6] |

| Boiling Point | 372.5 ± 17.0 °C (Predicted) | |

| Solubility | Soluble in acetone | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm are as follows:

-

~3.8-3.9 ppm (singlet, 3H): Corresponds to the methyl ester protons (-OCH₃).

-

~5.1-5.2 ppm (singlet, 2H): Attributed to the benzylic methylene protons (-OCH₂Ph).

-

~6.9-7.0 ppm (doublet, 2H): Represents the aromatic protons on the benzoate ring ortho to the benzyloxy group.

-

~7.3-7.5 ppm (multiplet, 5H): Corresponds to the five protons of the benzyl group's phenyl ring.

-

~7.9-8.0 ppm (doublet, 2H): Represents the aromatic protons on the benzoate ring ortho to the ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Key chemical shifts include:

-

~52 ppm: Methyl ester carbon (-OC H₃).

-

~70 ppm: Benzylic methylene carbon (-OC H₂Ph).

-

Aromatic region (114-163 ppm): Multiple signals corresponding to the carbons of the two aromatic rings.

-

~166 ppm: Carbonyl carbon of the ester group (-C =O).

FTIR (Fourier-Transform Infrared Spectroscopy):

The FTIR spectrum reveals the presence of key functional groups:

-

~1720 cm⁻¹: A strong absorption band characteristic of the C=O stretching of the ester group.

-

~1600, 1500, 1450 cm⁻¹: Several bands corresponding to C=C stretching within the aromatic rings.

-

~1250 and 1100 cm⁻¹: Strong C-O stretching bands associated with the ester and ether linkages.

Mass Spectrometry (MS):

Mass spectrometry provides information on the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 242. The mass spectrum would also likely show a prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).[5]

Section 3: Applications in Scientific Research and Development

This compound is a valuable building block in organic synthesis and has found applications in materials science, particularly in the field of liquid crystals.

Intermediate in Organic Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which is stable under a variety of reaction conditions but can be removed when necessary via hydrogenolysis.[7]

This compound is a precursor for the synthesis of 4-benzyloxybenzoic acid through hydrolysis of the methyl ester. 4-Benzyloxybenzoic acid and its derivatives are utilized in the synthesis of pharmaceuticals and other fine chemicals. For instance, related benzyloxybenzoate structures are key intermediates in the synthesis of antineoplastic drugs like Cediranib.[8]

Liquid Crystals

Benzoate esters are a well-known class of compounds used in the design and synthesis of liquid crystals.[9] The rigid aromatic core of this compound, combined with the potential for introducing long alkyl chains via modification of the benzyl or benzoate moieties, makes it and its derivatives suitable candidates for creating mesogenic materials. These materials have potential applications in displays, sensors, and other optoelectronic devices.[10] The synthesis of compounds like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate demonstrates the utility of the benzyloxyphenyl scaffold in creating novel liquid crystalline materials.[11]

Conclusion

This compound, while not a compound of household recognition, represents a confluence of classic organic reactions and modern applications. Its straightforward synthesis from readily available starting materials, coupled with its utility as a protected building block and a component in advanced materials, ensures its continued relevance in the fields of chemical synthesis, drug discovery, and materials science. This guide has provided a comprehensive overview of its historical context, synthesis, characterization, and applications, offering a valuable resource for researchers and professionals in the chemical sciences.

References

-

PubChem. Methyl 4-(benzyloxy)benzoate. National Center for Biotechnology Information. Available from: [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Folkman, J. (1996). Angiogenesis in cancer, vascular, rheumatoid and other disease.

- Ghosh, S., et al. (2008). Design, synthesis and evaluation of novel liquid crystalline materials.

- Kashi, M., et al. (2010). Synthesis and mesomorphic properties of new rod-like liquid crystals containing a benzoate core. Liquid Crystals, 37(5), 559-566.

- Li, J., & Zhang, Y. (2012). An improved synthesis of Cediranib. Organic Process Research & Development, 16(11), 1833-1838.

- Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382.

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

- Pifferi, G., et al. (1977). Synthesis and anti-inflammatory activity of some benzyloxybenzoates. Il Farmaco, Edizione Scientifica, 32(8), 602-613.

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2020). Molecules, 25(18), 4205.

- First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (2022). Journal of Molecular Liquids, 367, 120463.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Fischer Esterification. (2014). Odinity. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

- Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. (2021). Comptes Rendus Chimie, 24(S2), 1-10.

Sources

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 32122-11-5 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 10. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl 4-benzyloxybenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-benzyloxybenzoate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

This compound (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is an aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structural elucidation is paramount for quality control and for understanding its reactivity in subsequent chemical transformations. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation grounded in established chemical principles.

Experimental & Methodological Framework

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound. The compound should be a solid at room temperature.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or warming may be applied to aid dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

Instrumental Acquisition:

-

Spectrometer Preparation: Before inserting the sample, ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed to homogeneity.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform fine-tuning of the magnetic field homogeneity (shimming) to optimize spectral resolution.[5]

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a routine ¹H spectrum, 16-32 scans are typically sufficient.

-

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.

Spectroscopic Data and Interpretation

This section presents the detailed spectroscopic data for this compound and provides an in-depth analysis of each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.01 | d | 2H | 8.8 | H-2, H-6 |

| 7.43 - 7.31 | m | 5H | - | H-2', H-3', H-4', H-5', H-6' |

| 6.98 | d | 2H | 8.8 | H-3, H-5 |

| 5.12 | s | 2H | - | H-7 |

| 3.89 | s | 3H | - | H-9 |

Interpretation:

-

The downfield doublet at 8.01 ppm is assigned to the two aromatic protons (H-2 and H-6) ortho to the electron-withdrawing ester group. Their equivalence and coupling to the protons at the 3 and 5 positions result in a doublet.

-

The multiplet between 7.43 and 7.31 ppm integrates to five protons and corresponds to the protons of the benzyl group's phenyl ring (H-2' to H-6').

-

The upfield doublet at 6.98 ppm is attributed to the two aromatic protons (H-3 and H-5) ortho to the benzyloxy group. The electron-donating nature of the ether oxygen shields these protons, causing them to resonate at a higher field compared to the other aromatic protons on the benzoate ring.

-

The singlet at 5.12 ppm integrates to two protons and is characteristic of the benzylic methylene protons (H-7). The absence of coupling indicates no adjacent protons.

-

The singlet at 3.89 ppm integrating to three protons is assigned to the methyl ester protons (H-9).

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 166.8 | C-8 (C=O) |

| 162.5 | C-4 |

| 136.5 | C-1' |

| 131.7 | C-2, C-6 |

| 128.6 | C-3', C-5' |

| 128.1 | C-4' |

| 127.5 | C-2', C-6' |

| 123.0 | C-1 |

| 114.2 | C-3, C-5 |

| 70.1 | C-7 |

| 52.0 | C-9 |

Interpretation:

-

The peak at 166.8 ppm is characteristic of a carbonyl carbon in an ester.

-

The signal at 162.5 ppm corresponds to the aromatic carbon (C-4) directly attached to the benzyloxy group.

-

The peak at 136.5 ppm is assigned to the ipso-carbon (C-1') of the benzyl group's phenyl ring.

-

The signal at 131.7 ppm represents the two equivalent aromatic carbons (C-2 and C-6) ortho to the ester group.

-

The peaks at 128.6, 128.1, and 127.5 ppm are attributed to the carbons of the benzyl group's phenyl ring.

-

The signal at 123.0 ppm is for the ipso-carbon (C-1) of the benzoate ring.

-

The upfield aromatic signal at 114.2 ppm corresponds to the two equivalent carbons (C-3 and C-5) ortho to the benzyloxy group.

-

The peak at 70.1 ppm is characteristic of the benzylic methylene carbon (C-7).

-

The signal at 52.0 ppm is assigned to the methyl ester carbon (C-9).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Aromatic esters exhibit a characteristic "Rule of Three" pattern with strong absorptions for the C=O stretch, the C-C-O stretch, and the O-C-C stretch.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3035 | Medium | Aromatic C-H stretch |

| 2955 | Medium | Aliphatic C-H stretch |

| 1718 | Strong | C=O stretch (conjugated ester) |

| 1608, 1512 | Strong | C=C stretch (aromatic) |

| 1275 | Strong | Asymmetric C-O-C stretch (ester) |

| 1115 | Strong | Symmetric C-O-C stretch (ester) |

| 750, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation:

-

The strong absorption at 1718 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group.[3] The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.

-

The bands at 1608 and 1512 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.

-

The strong absorptions at 1275 cm⁻¹ and 1115 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretching vibrations of the ester linkage, respectively.

-

The peaks at 3035 cm⁻¹ and 2955 cm⁻¹ are due to the C-H stretching vibrations of the aromatic and aliphatic (methyl and methylene) groups, respectively.

-

The strong bands at 750 cm⁻¹ and 695 cm⁻¹ are characteristic of the C-H out-of-plane bending vibrations for a monosubstituted benzene ring (the benzyl group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Key Mass Spectral Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Proposed Fragment |

| 242 | 45 | [M]⁺ (Molecular Ion) |

| 211 | 20 | [M - OCH₃]⁺ |

| 151 | 15 | [M - C₇H₇]⁺ |

| 121 | 30 | [C₇H₅O₂]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 40 | [C₅H₅]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 242 , which corresponds to the molecular weight of this compound.

-

The peak at m/z 211 results from the loss of a methoxy radical (•OCH₃) from the molecular ion.

-

The peak at m/z 151 is formed by the cleavage of the benzyl group, resulting in the loss of a C₇H₇ radical.

-

The peak at m/z 121 corresponds to the benzoyl cation.

-

The base peak at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl group. It corresponds to the tropylium cation ([C₇H₇]⁺), which is formed by the rearrangement of the benzyl cation.

-

The peak at m/z 65 arises from the loss of acetylene (C₂H₂) from the tropylium ion.

Visualizing Molecular Structure and Fragmentation

The following diagrams, generated using Graphviz, illustrate the molecular structure and a key fragmentation pathway in the mass spectrum.

Molecular Structure of this compound

Structure of this compound

Key Mass Spectral Fragmentation Pathway

Formation of the Tropylium Ion

Conclusion

This technical guide has provided a thorough examination of the NMR, IR, and MS spectroscopic data for this compound. The detailed analysis and interpretation of the spectra, combined with a robust experimental protocol, offer a comprehensive resource for researchers and scientists. The congruence of the data from these independent analytical techniques provides a high degree of confidence in the structural assignment of the molecule. The principles and methodologies outlined herein serve as a valuable reference for the spectroscopic characterization of related aromatic esters and other organic compounds.

References

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. PubChem. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). NMR Sample Preparation. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

-

Burns, D. C., & Reynolds, W. F. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Methyl 4-(benzyloxy)benzoate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST. (n.d.). Methyl 4-(benzyloxy)benzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-benzyloxybenzoate in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-benzyloxybenzoate, a key intermediate in pharmaceutical synthesis and materials science. We delve into the theoretical principles governing its solubility, present detailed experimental protocols for accurate solubility determination, and provide an illustrative analysis of its solubility profile across a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and streamline purification processes.

Introduction: Understanding the Importance of Solubility

This compound (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is a crystalline solid at room temperature with a melting point of approximately 99°C.[1] Its molecular structure, featuring a polar ester group and two aromatic rings, imparts a degree of complexity to its solubility behavior. In drug discovery and development, the solubility of a compound is a critical parameter that influences bioavailability, formulation, and overall therapeutic efficacy.[2][3] Poor solubility can lead to unreliable results in in-vitro assays and hinder the development of viable drug candidates.[2] Therefore, a thorough understanding of the solubility of this compound in various solvent systems is paramount for its effective application.